ethyl 2-{[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]amino}-4,5-dimethylthiophene-3-carboxylate
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Overview
Description
Ethyl 2-{[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]amino}-4,5-dimethyl-3-thiophenecarboxylate is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrazole ring, a thiophene ring, and various functional groups that contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-{[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]amino}-4,5-dimethylthiophene-3-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of 5-chloro-3-methyl-1-phenyl-1H-pyrazole, which is then subjected to acylation reactions to introduce the carbonyl group. The thiophene ring is introduced through a subsequent cyclization reaction. The final esterification step involves the reaction with ethyl alcohol under acidic conditions to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]amino}-4,5-dimethyl-3-thiophenecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-{[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]amino}-4,5-dimethyl-3-thiophenecarboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of ethyl 2-{[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]amino}-4,5-dimethylthiophene-3-carboxylate involves its interaction with specific molecular targets. The pyrazole and thiophene rings allow it to bind to active sites of enzymes or receptors, inhibiting their activity. This binding can disrupt various biochemical pathways, leading to the observed biological effects. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-3-methyl-1-phenyl-1H-pyrazole: Shares the pyrazole ring but lacks the thiophene and ester groups.
4,5-Dimethyl-3-thiophenecarboxylate: Contains the thiophene ring but lacks the pyrazole moiety.
Ethyl 2-{[(3-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]amino}-4,5-dimethyl-3-thiophenecarboxylate: Similar structure but without the chloro substituent.
Uniqueness
Ethyl 2-{[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]amino}-4,5-dimethyl-3-thiophenecarboxylate is unique due to the combination of the pyrazole and thiophene rings, along with the specific substituents. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C20H20ClN3O3S |
---|---|
Molecular Weight |
417.9 g/mol |
IUPAC Name |
ethyl 2-[(5-chloro-3-methyl-1-phenylpyrazole-4-carbonyl)amino]-4,5-dimethylthiophene-3-carboxylate |
InChI |
InChI=1S/C20H20ClN3O3S/c1-5-27-20(26)15-11(2)13(4)28-19(15)22-18(25)16-12(3)23-24(17(16)21)14-9-7-6-8-10-14/h6-10H,5H2,1-4H3,(H,22,25) |
InChI Key |
XGIBBLBMDIFREF-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2=C(N(N=C2C)C3=CC=CC=C3)Cl |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2=C(N(N=C2C)C3=CC=CC=C3)Cl |
Origin of Product |
United States |
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